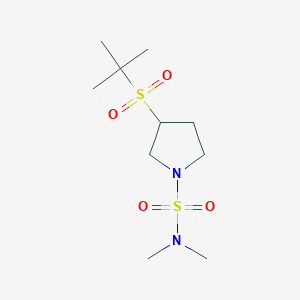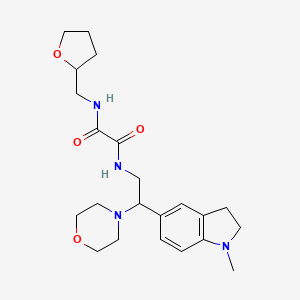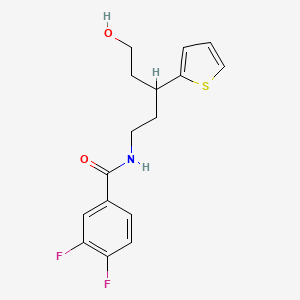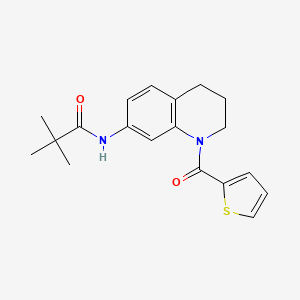
3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonyl derivative, which are often used in organic chemistry due to their reactivity and stability . They can react with primary and secondary amines to form sulfinamides, which on oxidation forms base stable sulfonamides .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tert-butanesulfinamide is known to be used in the synthesis of N-heterocycles via sulfinimines .Molecular Structure Analysis
The molecular structure of similar compounds involves a sulfonyl group attached to a pyrrolidine ring .Chemical Reactions Analysis
Sulfinamides are known to be versatile chiral auxiliaries and have been extensively used as electrophiles in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of around 140.63, a density of 1.135 g/mL at 25 °C, and a boiling point of 53-54ºC .Scientific Research Applications
Chiral Auxiliaries in Stereoselective Synthesis
3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide, as a derivative of tert-butanesulfinamide, plays a crucial role in the stereoselective synthesis of amines and their derivatives. Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have emerged as the gold standard in asymmetric synthesis, facilitating the production of structurally diverse N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are integral to the structural motif of many natural products and therapeutic agents, underscoring the significance of tert-butanesulfinamide derivatives in medicinal chemistry and drug development (Philip et al., 2020).
Sulfonamide Inhibitors in Drug Development
Sulfonamide compounds, including derivatives of this compound, are significant in the development of synthetic bacteriostatic antibiotics, demonstrating broad applications beyond their traditional antibacterial uses. These include roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the therapy of diseases such as HIV, cancer, and Alzheimer's. The versatility of sulfonamides in medicinal chemistry highlights their continued relevance in the search for new therapeutic agents (Gulcin & Taslimi, 2018).
Environmental and Water Treatment
The environmental persistence of sulfonamide antibiotics, including derivatives similar to this compound, raises concerns regarding microbial resistance and the effectiveness of antibiotic therapies. Understanding the biodegradation of sulfonamides is crucial for developing cost-effective strategies to restore sulfonamide-contaminated environments. Research into isolated bacteria with sulfonamide degradation capabilities suggests potential for bioremediation, emphasizing the need for a deeper understanding of microbial diversity and responsiveness in environmental contexts (Deng et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-tert-butylsulfonyl-N,N-dimethylpyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O4S2/c1-10(2,3)17(13,14)9-6-7-12(8-9)18(15,16)11(4)5/h9H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOZKFRBSRQEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile](/img/structure/B2811312.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2811315.png)


![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2811319.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2811321.png)



![5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2811330.png)